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molecular formula C6H9N3O2S B1267789 Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate CAS No. 88124-55-4

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

Cat. No. B1267789
M. Wt: 187.22 g/mol
InChI Key: AHRAVYTUHNLCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320734B2

Procedure details

Thiosemicarbazide (1.0 g, 11.0 mmol) and ethyl 3-ethoxy-3-iminopropionate hydrochloride (2.0 g, 10.0 mmol) were mixed in glacial acid (2 mL) for 10 min at 55° C. and then boiled for 1.5 h. The reaction mixture was evaporated, diluted with cold water, carefully neutralized with NaHCO3, and cooled to 5° C. The precipitate was collected and crystallized from water to yield 0.88 g (4.70 mmol, 47%) of the product, mp 149-150° C.; 1H NMR (300 MHz, DMSO-d6) δ 1.19 (t, 3H, J=7.2 Hz), 3.96 (s, 2H), 4.10 (q, 2H, J=6.9 Hz), 7.11 (s, 2H); 13C NMR (75 MHz, DMSO-d6) δ 14.0, 35.4, 60.9, 150.4, 168.9, 169.6.
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethyl 3-ethoxy-3-iminopropionate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].Cl.C(O[C:10](=N)[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])C>>[NH2:5][C:3]1[S:4][C:10]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:1][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NNC(=S)N
Name
ethyl 3-ethoxy-3-iminopropionate hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.C(C)OC(CC(=O)OCC)=N
Name
acid
Quantity
2 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
diluted with cold water
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
crystallized from water

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=NN=C(S1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.7 mmol
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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